oxepane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

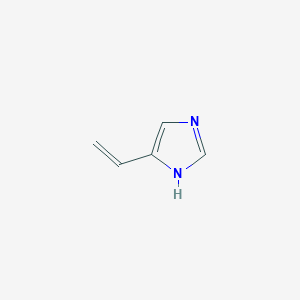

Oxepane-2-carboxylic acid is a small, cycloaliphatic organic compound. Oxepane motifs are prevalent in both naturally and synthetically bioactive molecules .

Synthesis Analysis

A photoredox-catalyzed formal [5 + 2] annulation of N-alkoxypyridiniums and 1,3-dienes/1,3-enynes has been reported for the rapid synthesis of structurally diverse alkene/alkyne-containing oxepanes . This reaction features selective functionalization of distal unactivated C(sp3)–H bonds and a broad substrate scope, thus allowing the transformation of complex natural products .Molecular Structure Analysis

Carboxylic acids, such as oxepane-2-carboxylic acid, incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carboxylic acid a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized, which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .Chemical Reactions Analysis

Decarboxylative oxygenation of carboxylic acids has been reported using a non-heme manganese catalyst under blue light irradiation with O2 as the sole oxidant . This protocol allows readily available carboxylic acids to be converted into a wide variety of valuable aldehydes, ketones, and amides .Physical And Chemical Properties Analysis

Carboxylic acids, including oxepane-2-carboxylic acid, exhibit strong hydrogen bonding between molecules . They have high boiling points compared to other substances of comparable molar mass . Carboxylic acids tend to have higher boiling points than water, due to their tendency to form stabilized dimers through hydrogen bonds .Scientific Research Applications

Synthesis of Polyoxygenated Oxepanes

Oxepanes are central motifs in many biologically important molecules . The synthesis of polyoxygenated oxepanes involves various methods such as radical cyclizations, Lewis acid-mediated cyclizations, ring closing-metathesis, Nicholas–Ferrier rearrangement, homologations, and ring-expansion strategies .

Natural Products Synthesis

Polyoxygenated oxepanes are extensively applied in the total synthesis of several complex polyoxygenated oxepane-containing natural products . These natural products have significant biological importance .

Organic Synthesis

In organic synthesis, carboxylic acids like oxepane-2-carboxylic acid can act as an organic substrate . They are involved in various reactions such as substitution, addition, condensation, polymerizations, and copolymerization .

Nanotechnology

Carboxylic acids are used in nanotechnology for surface modification of nanostructures . For instance, organic carboxylic acids like tartaric acid, maleic acid, and malic acid have been used to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation .

Polymer Production

Carboxylic acids and their derivatives are used in the production of polymers and biopolymers . They are used as monomers, additives, and catalysts .

Pharmaceutical Drugs

Carboxylic acids are used in the pharmaceutical industry for the production of various drugs . Their chemical structure, which is highly polar and active in organic reactions, makes them suitable for this application .

Future Directions

Mechanism of Action

Target of Action

Oxepane-2-carboxylic acid is a small, cycloaliphatic organic compound They are challenging synthetic targets due to enthalpic and entropic barriers .

Mode of Action

. These reactions can lead to changes in the molecular structure of the compound, which can potentially influence its interaction with its targets.

Biochemical Pathways

They are the most elementary set of metabolites that includes pyruvate (2-oxopropanoate), 2-oxobutanoate, oxaloacetate (2-oxosuccinate), and 2-oxoglutarate . These compounds are involved in chain extension and modification reaction modules .

Result of Action

They are synthesized through a photoredox-catalyzed formal [5 + 2] annulation of N-alkoxypyridiniums and 1,3-dienes/1,3-enynes for rapid synthesis of structurally diverse alkene/alkyne-containing oxepanes .

properties

| { "Design of the Synthesis Pathway": "The synthesis of oxepane-2-carboxylic acid can be achieved through a multi-step process involving the conversion of a starting material to an intermediate, which is then further transformed to the final product.", "Starting Materials": [ "Cyclohexene", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Methanol", "Acetic anhydride", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Sodium sulfate", "Sodium hydroxide", "Chloroacetic acid" ], "Reaction": [ "Cyclohexene is reacted with bromine in the presence of sodium hydroxide to form 2-bromocyclohexanol.", "2-bromocyclohexanol is reduced with sodium borohydride to form 2-cyclohexen-1-ol.", "2-cyclohexen-1-ol is reacted with sodium cyanoborohydride to form 2-cyclohexen-1-ol cyanohydrin.", "2-cyclohexen-1-ol cyanohydrin is reacted with sodium methoxide to form 2-cyclohexen-1-ol methoxy ether.", "2-cyclohexen-1-ol methoxy ether is reacted with acetic anhydride to form 2-acetoxy-2-cyclohexen-1-ol.", "2-acetoxy-2-cyclohexen-1-ol is reacted with sodium bicarbonate to form oxepane-2-carboxylic acid.", "Oxepane-2-carboxylic acid is purified by extraction with ethyl acetate, drying over sodium sulfate, and recrystallization from ethanol.", "The purity of the final product is confirmed by melting point determination and NMR spectroscopy." ] } | |

CAS RN |

933708-97-5 |

Product Name |

oxepane-2-carboxylic acid |

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.